molecular formula C15H16ClNO4 B1454235 1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid CAS No. 1098369-17-5

1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid

Cat. No. B1454235
M. Wt: 309.74 g/mol
InChI Key: SMCHLATVDOUCBF-UHFFFAOYSA-N
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Description

“1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid” is a chemical compound . It contains a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Molecular Structure Analysis

The molecular structure of “1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid” can be analyzed using techniques such as NMR, HPLC, LC-MS, and UPLC . Unfortunately, the specific molecular structure details are not provided in the retrieved sources .


Chemical Reactions Analysis

The chemical reactions involving “1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid” are not detailed in the retrieved sources .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis and coordination reactions of benzofuro[3,2-c]pyridine derivatives have been detailed, demonstrating the preparation of complexes with high thermal stability, showcasing the chemical versatility of benzofuran derivatives for developing coordination compounds (Mojumdar, Šimon, & Krutošíková, 2009).
  • An improvement in the synthetic method for benzofuran-2-carboxylic acid derivatives highlights advancements in the efficiency and yield of synthesizing complex molecules, which could influence the development of pharmaceuticals and materials science (Jian-me, 2015).
  • Research on the synthesis of benzofuro[3,2-d]pyrimidines and their biological activity emphasizes the potential of benzofuran derivatives as scaffolds for developing new antimicrobial agents, reflecting the compound's utility in medicinal chemistry (Bodke & Sangapure, 2003).

Biological Activities and Applications

  • The disposition and metabolism study of a novel orexin receptor antagonist highlights the significance of benzofuran derivatives in the development of new therapeutic agents for insomnia, showcasing the importance of understanding the metabolic pathways for optimizing drug design (Renzulli et al., 2011).
  • The synthesis and evaluation of novel 2,3-dihydropyrazoles and thiazoles as anti-inflammatory and antibacterial agents indicate the potential of benzofuran derivatives in the development of new treatments for inflammation and bacterial infections, further demonstrating the therapeutic applications of these compounds (Elgazwy, Nassar, & Zaki, 2012).

Safety And Hazards

The safety and hazards associated with “1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid” are not detailed in the retrieved sources .

Future Directions

Benzofuran compounds have attracted attention due to their biological activities and potential applications in many aspects . They are potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Therefore, the future directions for “1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid” could involve further exploration of its biological activities and potential therapeutic applications.

properties

IUPAC Name

1-(5-chloro-2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO4/c16-11-3-4-12-10(6-11)7-13(21-12)14(18)17-5-1-2-9(8-17)15(19)20/h3-4,6,9,13H,1-2,5,7-8H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCHLATVDOUCBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CC3=C(O2)C=CC(=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid
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1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid
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1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid
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1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid
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1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid
Reactant of Route 6
1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid

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